molecular formula C18H19NO2 B1672202 伊索格列 CAS No. 89667-40-3

伊索格列

货号: B1672202
CAS 编号: 89667-40-3
分子量: 281.3 g/mol
InChI 键: UWPBQLKEHGGKKD-GZTJUZNOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

伊索格列是一种小分子血栓烷A2合酶抑制剂。它最初由武田药品工业株式会社开发,用于治疗心血管和神经系统疾病。 该化合物的分子式为C18H19NO2,以其抑制血栓烷A2合成的能力而闻名,血栓烷A2在血小板聚集和血管收缩中起着至关重要的作用 .

科学研究应用

伊索格列具有广泛的科学研究应用,包括:

作用机制

伊索格列通过选择性抑制血栓烷A2合酶发挥作用,血栓烷A2合酶是一种负责生成血栓烷A2的酶。血栓烷A2是一种强烈的血管收缩剂和血小板聚集促进剂。通过抑制这种酶,伊索格列降低了血栓烷A2的产生,从而导致血小板聚集减少和血管扩张。 这种机制使其成为研究心血管疾病和开发相关疗法的宝贵化合物 .

生化分析

Biochemical Properties

Isbogrel plays a significant role in biochemical reactions by inhibiting thromboxane A2 synthase (TXA2 synthase), an enzyme involved in the biosynthesis of thromboxane A2 (TXA2). Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting TXA2 synthase, Isbogrel reduces the production of thromboxane A2, thereby exerting antiplatelet and antithrombotic effects . Isbogrel interacts with TXA2 synthase through competitive inhibition, binding to the active site of the enzyme and preventing the conversion of prostaglandin H2 to thromboxane A2 .

Cellular Effects

Isbogrel has been shown to influence various cellular processes, particularly those related to platelet function and vascular health. By inhibiting thromboxane A2 synthesis, Isbogrel reduces platelet aggregation and thrombus formation, which are critical steps in the development of cardiovascular diseases . Additionally, Isbogrel’s inhibition of thromboxane A2 synthesis can lead to vasodilation, improving blood flow and reducing blood pressure . These effects on platelet function and vascular tone highlight the potential of Isbogrel in managing cardiovascular conditions.

Molecular Mechanism

The molecular mechanism of Isbogrel involves its selective inhibition of thromboxane A2 synthase. Isbogrel binds to the active site of TXA2 synthase, blocking the enzyme’s ability to convert prostaglandin H2 to thromboxane A2 . This inhibition reduces the levels of thromboxane A2, a key mediator of platelet aggregation and vasoconstriction. By decreasing thromboxane A2 production, Isbogrel exerts its antiplatelet and antithrombotic effects, ultimately contributing to the prevention of thrombotic events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isbogrel have been observed to change over time. Studies have shown that Isbogrel maintains its inhibitory activity on thromboxane A2 synthesis for several hours after administration . The stability and degradation of Isbogrel can influence its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that Isbogrel’s antiplatelet and antithrombotic effects persist for a significant duration, making it a potentially valuable therapeutic agent for managing cardiovascular diseases .

Dosage Effects in Animal Models

The effects of Isbogrel vary with different dosages in animal models. Studies have shown that Isbogrel exhibits dose-dependent inhibition of thromboxane A2 synthesis and platelet aggregation . At lower doses, Isbogrel effectively reduces thromboxane A2 levels and platelet aggregation, while higher doses may lead to more pronounced antithrombotic effects. Excessive doses of Isbogrel can result in adverse effects, such as prolonged bleeding time and potential toxicity . These findings highlight the importance of optimizing the dosage of Isbogrel to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

Isbogrel is involved in metabolic pathways related to the biosynthesis of thromboxane A2. By inhibiting thromboxane A2 synthase, Isbogrel disrupts the conversion of prostaglandin H2 to thromboxane A2, thereby reducing thromboxane A2 levels . This inhibition affects the overall metabolic flux of the arachidonic acid pathway, leading to decreased production of thromboxane A2 and its downstream effects on platelet function and vascular tone .

Transport and Distribution

Isbogrel is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral administration and distributed to target tissues, including platelets and vascular endothelial cells . Isbogrel’s distribution is influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy . Additionally, Isbogrel’s transport across cell membranes may involve specific transporters or passive diffusion, facilitating its entry into target cells .

Subcellular Localization

The subcellular localization of Isbogrel is primarily within the cytoplasm, where it interacts with thromboxane A2 synthase . Isbogrel’s inhibitory activity on TXA2 synthase occurs within the cytoplasmic compartment, preventing the conversion of prostaglandin H2 to thromboxane A2 . This subcellular localization is crucial for Isbogrel’s mechanism of action, as it allows the compound to effectively inhibit thromboxane A2 synthesis and exert its antiplatelet and antithrombotic effects.

准备方法

伊索格列可以通过各种合成路线合成。 一种常用的方法是将3-(三甲基硅基)炔丙醇与其他试剂反应形成所需的化合物 . 反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂以及特定的温度控制,以确保化合物正确形成。 工业生产方法可能涉及在受控条件下放大这些反应,以生产更大的伊索格列量 .

化学反应分析

伊索格列经历了几种类型的化学反应,包括:

    氧化: 伊索格列可以被氧化形成各种氧化衍生物。

    还原: 该化合物可以在特定条件下被还原,生成还原形式。

    取代: 伊索格列可以参与取代反应,其中某些官能团被其他官能团取代。

这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 从这些反应中形成的主要产物取决于所用试剂和具体条件 .

相似化合物的比较

伊索格列在选择性抑制血栓烷A2合酶方面是独一无二的。类似的化合物包括:

伊索格列因其对血栓烷A2合酶的特定靶向而脱颖而出,使其成为研究和潜在治疗应用的宝贵工具。

属性

IUPAC Name

(E)-7-phenyl-7-pyridin-3-ylhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(21)12-6-2-5-11-17(15-8-3-1-4-9-15)16-10-7-13-19-14-16/h1,3-4,7-11,13-14H,2,5-6,12H2,(H,20,21)/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPBQLKEHGGKKD-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CCCCCC(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\CCCCC(=O)O)/C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021133
Record name Isbogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89667-40-3
Record name Isbogrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89667-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isbogrel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089667403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isbogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6E)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISBOGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGB7P08R36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isbogrel
Reactant of Route 2
Reactant of Route 2
Isbogrel
Reactant of Route 3
Isbogrel
Reactant of Route 4
Isbogrel
Reactant of Route 5
Isbogrel
Reactant of Route 6
Isbogrel
Customer
Q & A

Q1: What is the primary mechanism of action of Isbogrel?

A1: Isbogrel functions as a Thromboxane A2 (TxA2) synthase inhibitor. [, ] This means it prevents the synthesis of TxA2, a potent vasoconstrictor and platelet aggregation inducer, from its precursor, prostaglandin H2. [, ] By inhibiting TxA2 synthase, Isbogrel exhibits antiplatelet and antithrombotic effects. [, , ]

Q2: Are there any structural modifications of Isbogrel that result in dual-acting compounds?

A2: Yes, research has explored linking Isbogrel to known thromboxane receptor antagonists (TXRA) like ICI 192605. [] These novel compounds exhibit both thromboxane synthase inhibition and receptor antagonist activity in vitro and in vivo. [] This dual-acting approach could potentially offer enhanced therapeutic benefits in managing thrombotic conditions.

Q3: Does Isbogrel exhibit any selectivity for specific species in its mechanism of action?

A3: In vitro studies demonstrate that Isbogrel inhibits arachidonic acid- or collagen-induced platelet aggregation in platelet-rich plasma from humans, rabbits, and dogs. [] This suggests a conserved mechanism of action across these species, making it a valuable tool for preclinical research.

Q4: Has Isbogrel been investigated in preclinical models of cardiovascular disease?

A4: Yes, Isbogrel has demonstrated beneficial effects in a rat model of middle cerebral artery thrombosis. [] This finding, alongside its positive effects on collagen-induced coronary ischemia in guinea pigs, [] highlights its potential as a therapeutic agent for ischemic cardiovascular diseases.

Q5: What is the duration of Isbogrel's inhibitory effect on TxA2 synthase?

A5: Studies using washed canine platelets indicate that Isbogrel's inhibition of TxA2 synthase is long-lasting but reversible. [] While its inhibitory effect gradually diminishes after washing platelets with drug-free buffer, a dose-dependent inhibition persists even after multiple washes. [] This suggests a relatively slow dissociation of Isbogrel from its target enzyme.

Q6: Are there any known drug interactions with Isbogrel?

A6: Research suggests that Isbogrel moderately enhances the bleeding time prolongation caused by ticlopidine, another antiplatelet agent. [] This interaction highlights the need to carefully consider potential drug-drug interactions when administering Isbogrel in combination with other medications.

Q7: What analytical methods are typically employed to study Isbogrel?

A7: While specific analytical techniques are not detailed in the provided abstracts, the measurement of plasma thromboxane B2 (TxB2) levels is a common method to assess the efficacy of Isbogrel in vivo. [] Additionally, various in vitro assays measuring platelet aggregation, often using arachidonic acid or collagen as agonists, are employed to assess Isbogrel's antiplatelet activity. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。